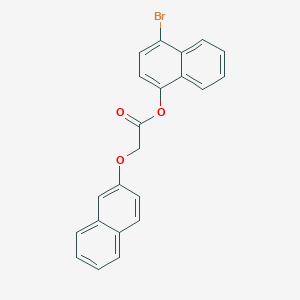
4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE is an organic compound with the molecular formula C22H15BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and acetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE typically involves the esterification of 4-bromonaphthalen-1-ol with 2-naphthyloxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for 4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The naphthalene rings can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohols from esters.
Scientific Research Applications
4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and acetate functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-BROMONAPHTHALEN-1-YL ACETATE: Similar structure but lacks the naphthyloxy group.
2-NAPHTHALENYLOXYACETIC ACID: Contains the naphthyloxy group but lacks the bromonaphthalenyl moiety.
4-BROMONAPHTHALEN-1-OL: Precursor in the synthesis of the target compound.
Uniqueness
4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE is unique due to the presence of both bromine and naphthyloxy functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C22H15BrO3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(4-bromonaphthalen-1-yl) 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C22H15BrO3/c23-20-11-12-21(19-8-4-3-7-18(19)20)26-22(24)14-25-17-10-9-15-5-1-2-6-16(15)13-17/h1-13H,14H2 |
InChI Key |
PSAZYFKLLGZJRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)
![1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)](/img/structure/B12452627.png)
![2-(2,4-Dimethylphenoxy)-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B12452633.png)
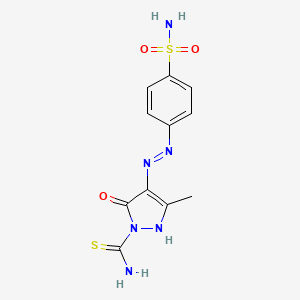
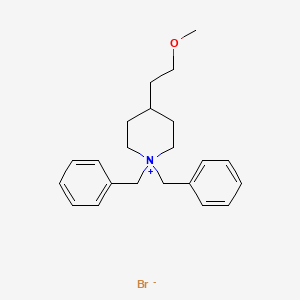
![4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol](/img/structure/B12452642.png)
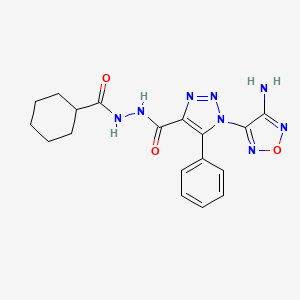
![3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452655.png)
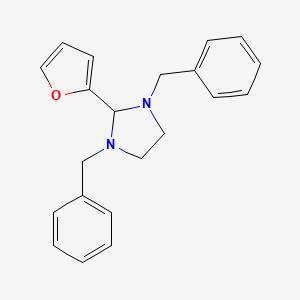
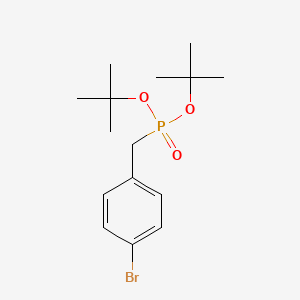
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide](/img/structure/B12452673.png)
